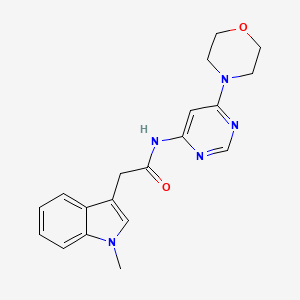
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has been widely used in scientific research due to its unique biochemical and physiological effects. MI-2 is a potent inhibitor of the MDM2-p53 protein-protein interaction, which is a critical pathway for the regulation of cell cycle and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Studies have synthesized and evaluated derivatives of the compound for their in vitro antibacterial and antifungal activities. Notably, certain derivatives have shown excellent antibacterial activity against pathogens such as beta-Hemolytic streptococcus, Klebsiella pneumonia, Escherichia coli, and Pseudomonas. Additionally, antifungal efficacy against strains like Aspergillus flavus and Rhizopus has been reported, suggesting a broad spectrum of antimicrobial potential (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Pharmaceutical Patent Landscape
The compound's derivatives are also mentioned in the context of pharmaceutical patents, indicating their significance in drug development. Such derivatives are noted for activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, underscoring their potential versatility in addressing various health conditions (Habernickel, 2002).
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and spectral characterization of novel derivatives, contributing to a deeper understanding of their chemical properties and potential applications. These efforts include exploring various synthetic routes and characterizing the compounds using advanced spectroscopic techniques, providing a foundation for further exploration of their utility (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antifungal Agents
Further studies have identified derivatives as promising antifungal agents, with specific compounds demonstrating significant activity against Candida and Aspergillus species. The optimization of these derivatives for improved plasmatic stability while retaining antifungal efficacy represents an important step in the development of new antifungal medications (Bardiot et al., 2015).
Structural Analysis
The detailed structural analysis of related compounds through techniques such as crystallography provides insights into their molecular configurations, interactions, and potential mechanisms of action. This information is crucial for the rational design of derivatives with optimized properties for specific applications (Subasri et al., 2016).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-12-14(15-4-2-3-5-16(15)23)10-19(25)22-17-11-18(21-13-20-17)24-6-8-26-9-7-24/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVPOQZPGKISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

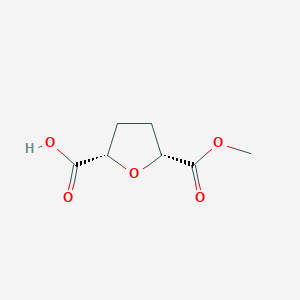

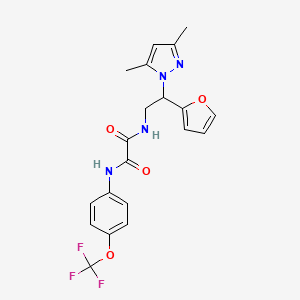
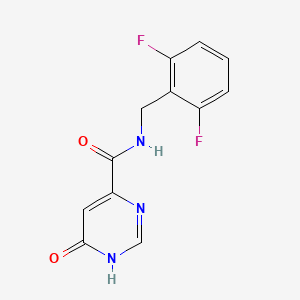
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

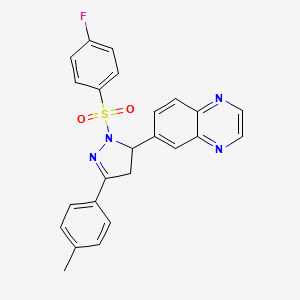
![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
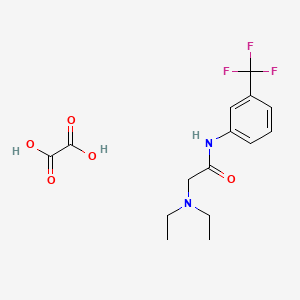
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)